Ethyl 2-(benzylamino)-5-chloronicotinate

Medicinal Chemistry Drug Design Lipophilicity Optimization

Nicotinate-based scaffolds often exhibit suboptimal lipophilicity (LogP <2.5), limiting membrane permeability and oral absorption. Ethyl 2-(benzylamino)-5-chloronicotinate addresses this with a cLogP of ~3.42, ~1.3 log units higher than the amino analog, enhancing permeability and drug-like properties. • 5-Chloro substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling for SAR diversification. • Benzylamino group increases lipophilicity and modulates hydrogen-bonding capacity. • Lead-like physicochemical profile (MW 290.74, 6 rotatable bonds) supports fragment-to-lead optimization.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
CAS No. 1186405-01-5
Cat. No. B1389435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzylamino)-5-chloronicotinate
CAS1186405-01-5
Molecular FormulaC15H15ClN2O2
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2
InChIInChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)
InChIKeyYIQAPNZUZCNZAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(benzylamino)-5-chloronicotinate: Key Properties & Sourcing


Ethyl 2-(benzylamino)-5-chloronicotinate is a nicotinic acid derivative featuring an ethyl ester at the 3‑position, a benzylamino group at the 2‑position, and a chlorine substituent at the 5‑position of the pyridine ring . The compound has a molecular formula of C₁₅H₁₅ClN₂O₂ and a molecular weight of 290.74 g/mol . Its physicochemical profile includes a predicted density of 1.3±0.1 g/cm³, a boiling point of 413.1±40.0 °C, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The presence of the chloro substituent and the benzylamino moiety confers distinct chemical reactivity and lipophilicity relative to simpler nicotinate esters, making this compound a valuable scaffold in medicinal chemistry and synthetic intermediate applications .

Ethyl 2-(benzylamino)-5-chloronicotinate: Why Generic Substitution Fails


In‑class nicotinate derivatives are not interchangeable due to the precise positioning of substituents and the nature of the ester moiety. Ethyl 2‑(benzylamino)‑5‑chloronicotinate distinguishes itself from close analogs such as Ethyl 2‑amino‑5‑chloronicotinate (CAS 169495‑51‑6) and 2‑(Benzylamino)‑5‑chloronicotinic acid (CAS 750549‑62‑3) through its combined benzylamino and ethyl ester functionalities. The benzyl group significantly increases lipophilicity (cLogP ~3.42 vs. 2.08 for the amino analog) and alters hydrogen‑bonding capacity [1]. The ethyl ester, in contrast to the free carboxylic acid, enhances membrane permeability and modulates metabolic stability, while the 5‑chloro substituent provides a handle for further functionalization and influences electronic distribution across the pyridine ring . These quantitative physicochemical differences translate into distinct biological and synthetic behavior, precluding simple replacement of this compound with superficially similar nicotinate derivatives.

Ethyl 2-(benzylamino)-5-chloronicotinate: Differentiation Evidence


Enhanced Lipophilicity vs. Amino Analog

Ethyl 2-(benzylamino)-5-chloronicotinate exhibits a calculated LogP (cLogP) of 3.42, which is approximately 1.34 log units higher than the LogP of Ethyl 2-amino-5-chloronicotinate (LogP = 2.0751) [1]. This difference reflects the substantial lipophilic contribution of the benzyl group. In drug design, a LogP shift of this magnitude is considered significant for altering membrane permeability, oral absorption, and distribution volume.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Molecular Weight & Rotatable Bond Profile

The molecular weight of Ethyl 2-(benzylamino)-5-chloronicotinate is 290.74 g/mol, compared to 200.62 g/mol for Ethyl 2-amino-5-chloronicotinate . The number of rotatable bonds increases from approximately 3 in the amino analog to 6 in the benzylamino derivative [1]. These parameters move the compound from a fragment-like space into a more lead-like molecular weight range, often associated with improved target binding affinity and selectivity in drug discovery campaigns.

Medicinal Chemistry Molecular Complexity Drug-Likeness

Hydrogen Bonding Profile vs. Acid Analog

Ethyl 2-(benzylamino)-5-chloronicotinate contains an ethyl ester group (hydrogen bond donor count = 2, acceptor count = 4) [1]. In contrast, the corresponding free acid, 2-(Benzylamino)-5-chloronicotinic acid, possesses an additional hydrogen bond donor (carboxylic acid OH) and a lower cLogP . Esters generally exhibit improved passive diffusion across biological membranes compared to their carboxylic acid counterparts, which can be advantageous for cellular assays and in vivo studies where high permeability is required.

Medicinal Chemistry Permeability Prodrug Design

Physicochemical Stability Profile

The compound exhibits a predicted boiling point of 413.1±40.0 °C and an enthalpy of vaporization of 66.6±3.0 kJ/mol . These values indicate thermal stability suitable for common laboratory handling and many synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions at the chloro position. While these data are predicted, they provide a baseline for comparing with related nicotinates, which may differ in volatility and thermal robustness due to variations in molecular weight and intermolecular forces.

Process Chemistry Storage Conditions Synthetic Utility

Ethyl 2-(benzylamino)-5-chloronicotinate: Research & Industrial Applications


Lipophilicity-Driven Lead Optimization

When a medicinal chemistry program identifies a nicotinate-based scaffold with suboptimal LogP (e.g., <2.5), Ethyl 2-(benzylamino)-5-chloronicotinate offers a direct means to increase lipophilicity by approximately 1.3 log units relative to the amino analog . This shift can improve membrane permeability and oral absorption, as predicted by its cLogP of 3.42 and reduced hydrogen bond donor count [1]. The compound serves as a building block for generating focused libraries with enhanced drug‑like properties.

Cross-Coupling at 5-Position

The 5‑chloro substituent provides a reactive handle for Suzuki, Buchwald‑Hartwig, or Sonogashira cross‑coupling reactions . Ethyl 2-(benzylamino)-5-chloronicotinate can be employed as a key intermediate to introduce diverse aryl, heteroaryl, or amine functionalities at the 5‑position, enabling the exploration of structure‑activity relationships around the nicotinate core .

Fragment-to-Lead Comparative Profiling

The compound’s molecular weight (290.74 g/mol) and rotatable bond count (6) position it in the lead‑like space . Researchers can utilize Ethyl 2-(benzylamino)-5-chloronicotinate as a comparator to assess the impact of benzyl substitution on target binding, selectivity, and metabolic stability relative to smaller fragment analogs such as Ethyl 2-amino-5-chloronicotinate .

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